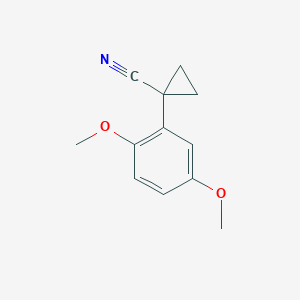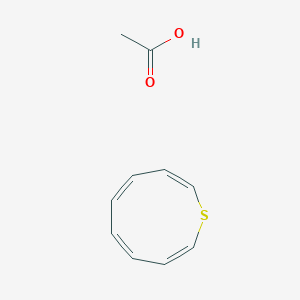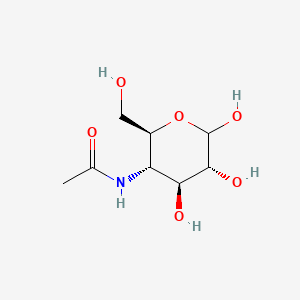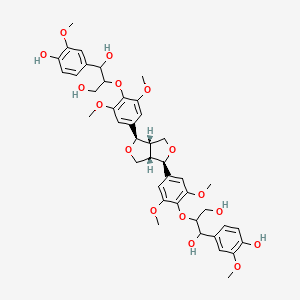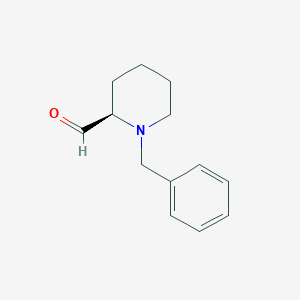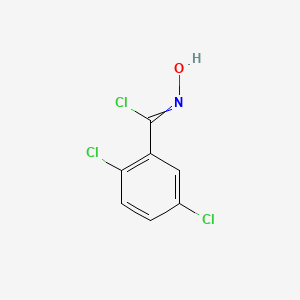
(Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of two chlorine atoms, a hydroxy group, and a carbonimidoyl chloride group attached to a benzene ring. Its unique structure makes it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride typically involves the chlorination of N-hydroxybenzenecarbonimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to maintain the integrity of the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and to ensure the efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonimidoyl chloride group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of dichlorobenzaldehyde or dichlorobenzoic acid.
Reduction: Formation of dichloroaniline derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form covalent bonds with nucleophiles makes it a useful tool for probing enzyme active sites and studying protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride involves its ability to react with nucleophiles. The carbonimidoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar structure but lacks the hydroxy and carbonimidoyl chloride groups.
2,5-Dichlorobenzoic acid: Similar structure but contains a carboxylic acid group instead of the hydroxy and carbonimidoyl chloride groups.
2,5-Dichloroaniline: Similar structure but contains an amino group instead of the hydroxy and carbonimidoyl chloride groups.
Uniqueness
(Z)-2,5-Dichloro-N-hydroxybenzenecarbonimidoyl chloride is unique due to the presence of both hydroxy and carbonimidoyl chloride groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C7H4Cl3NO |
|---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
2,5-dichloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H |
InChI Key |
VVRBHQNGPFMJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


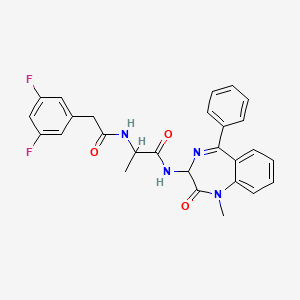
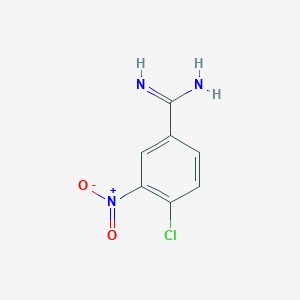
![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)

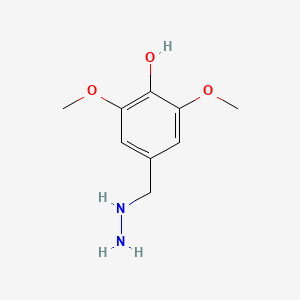
![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)

![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)
